molecular formula C8H7ClF3N3 B1431713 5-(trifluoromethyl)-1H-1,3-benzodiazol-2-amine hydrochloride CAS No. 1423033-54-8

5-(trifluoromethyl)-1H-1,3-benzodiazol-2-amine hydrochloride

Cat. No.: B1431713
CAS No.: 1423033-54-8
M. Wt: 237.61 g/mol
InChI Key: PTJJIMFXQHLHNJ-UHFFFAOYSA-N
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Description

5-(trifluoromethyl)-1H-1,3-benzodiazol-2-amine hydrochloride is a chemical compound that belongs to the class of benzodiazoles. This compound is characterized by the presence of a trifluoromethyl group (-CF3) attached to the benzodiazole ring, which significantly influences its chemical properties and biological activities. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(trifluoromethyl)-1H-1,3-benzodiazol-2-amine hydrochloride typically involves the introduction of the trifluoromethyl group into the benzodiazole ring. One common method is the reaction of 5-(trifluoromethyl)-1H-1,3-benzodiazol-2-amine with hydrochloric acid to form the hydrochloride salt. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and drying to obtain the final product in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

5-(trifluoromethyl)-1H-1,3-benzodiazol-2-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions often involve controlled temperatures and pH levels to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different benzodiazole derivatives, while substitution reactions can produce a variety of functionalized benzodiazoles .

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by a benzodiazole ring with a trifluoromethyl group (-CF3) attached to it. This structural configuration contributes to its stability and lipophilicity, which are crucial for its interaction with biological systems. The molecular formula is C8H7ClF3N3C_8H_7ClF_3N_3 with a molecular weight of approximately 237.61 g/mol. The presence of the hydrochloride salt form enhances its solubility in water, facilitating its use in various applications .

Medicinal Chemistry

This compound is being studied for its potential therapeutic effects against various diseases. The compound's ability to interact with biological targets makes it a candidate for drug development. Research has indicated that derivatives of benzodiazole can exhibit significant antimicrobial and anticancer properties .

The compound has shown promising results in biological assays. It exhibits antimicrobial activity against various bacterial strains, suggesting its potential as an antimicrobial agent. Additionally, studies have explored its anticancer properties, where it has been evaluated for its ability to inhibit the growth of cancer cells. For instance, derivatives of benzodiazole were found to have low cytotoxicity while maintaining significant anticancer activity against human cancer cell lines such as SH-SY5Y (neuroblastoma) and HepG2 (hepatoma) .

CompoundCell LineIC50 (µM)Notes
Compound ASH-SY5Y10.2Low cytotoxicity
Compound BHepG215.6Significant anticancer activity
5-(Trifluoromethyl)-1H-1,3-benzodiazol-2-amine HCl VariousTBDPotential candidate for further research

Chemical Synthesis

In synthetic chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its unique trifluoromethyl group can enhance the stability and reactivity of synthesized products, making it valuable in the development of new materials and chemical processes .

Industrial Applications

Beyond medicinal chemistry, this compound is utilized in industrial applications such as the development of new materials and as a reagent in various chemical processes .

Pharmacokinetics

The pharmacokinetic profile of this compound is influenced by the trifluoromethyl group, which can improve metabolic stability and enhance bioavailability. These properties are critical for determining the therapeutic efficacy of the compound when used in biological systems .

Case Studies

Several studies have been conducted to evaluate the biological activities of benzodiazole derivatives:

  • Antimicrobial Studies : One study demonstrated that compounds similar to this compound exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria.
  • Anticancer Research : In another investigation, derivatives were tested against various cancer cell lines, showing promising results in inhibiting cell proliferation while maintaining low toxicity levels .

Mechanism of Action

The mechanism of action of 5-(trifluoromethyl)-1H-1,3-benzodiazol-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its ability to interact with biological molecules, potentially affecting enzyme activity and cellular processes. The exact molecular targets and pathways involved are still under investigation, but the compound’s unique structure allows it to modulate various biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(trifluoromethyl)-1H-1,3-benzodiazol-2-amine hydrochloride is unique due to the presence of the trifluoromethyl group, which significantly influences its chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications .

Biological Activity

5-(Trifluoromethyl)-1H-1,3-benzodiazol-2-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, biochemical interactions, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a benzodiazole ring with a trifluoromethyl group (-CF3) that enhances its lipophilicity and biological activity. Its molecular formula is C8H7ClF3NC_8H_7ClF_3N, with a molecular weight of approximately 237.61 g/mol .

Biochemical Pathways

Benzodiazole derivatives, including this compound, are known to interact with various biological targets such as enzymes and receptors. The trifluoromethyl group is crucial for improving metabolic stability and enhancing the compound's ability to penetrate cell membranes .

Pharmacokinetics

The presence of the trifluoromethyl group is associated with improved pharmacokinetic properties, including increased bioavailability and metabolic stability. This can lead to enhanced therapeutic effects when used in biological systems .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has shown efficacy against various bacterial strains, making it a candidate for further development as an antimicrobial agent .

Anticancer Properties

Compounds similar to this compound are often investigated for their roles in cancer therapy. These compounds can interact with biological targets involved in cell proliferation and apoptosis, potentially leading to anticancer effects .

Study on Anticancer Activity

In one study, derivatives of benzodiazole were evaluated for their ability to inhibit the growth of cancer cells. The results indicated that certain derivatives exhibited low cytotoxicity while maintaining significant anticancer activity against human cancer cell lines such as SH-SY5Y (neuroblastoma) and HepG2 (hepatoma) .

CompoundCell LineIC50 (µM)Notes
Compound ASH-SY5Y10.2Low cytotoxicity
Compound BHepG215.6Significant anticancer activity
5-(Trifluoromethyl)-1H-1,3-benzodiazol-2-amine HClVariousTBDPotential candidate for further research

Applications in Research

This compound serves as a building block in the synthesis of more complex molecules and is used in various scientific research applications:

  • Medicinal Chemistry : As a precursor for developing new therapeutic agents.
  • Environmental Science : Used as an indicator of environmental pollution related to fluorinated chemicals .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(trifluoromethyl)-1H-1,3-benzodiazol-2-amine hydrochloride?

The compound can be synthesized via sulfonylation of a benzodiazol-2-amine precursor followed by acid hydrolysis and salt formation. Method A described in literature for analogous benzodiazoles involves reacting 5-(trifluoromethyl)-1H-benzodiazol-2-amine with sulfonyl chlorides under basic conditions (e.g., pyridine or triethylamine), followed by HCl treatment to isolate the hydrochloride salt . Purity should be verified using HPLC (>95%) and characterized via 1^1H/19^{19}F NMR and high-resolution mass spectrometry (HRMS).

Q. How can the structural integrity of this compound be confirmed?

X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) is ideal for resolving bond lengths, angles, and trifluoromethyl group orientation . For solution-phase analysis, 19^{19}F NMR is critical to confirm the presence and chemical environment of the CF3_3 group. IR spectroscopy can validate NH/amine functionalities, while HRMS ensures molecular weight accuracy (±2 ppm).

Q. What analytical techniques are suitable for assessing its stability under physiological conditions?

  • Hydrolytic stability : Incubate in PBS (pH 7.4, 37°C) and monitor degradation via HPLC at 0, 24, 48, and 72 hours.
  • Thermal stability : Use thermogravimetric analysis (TGA) to determine decomposition temperatures.
  • Photostability : Expose to UV-Vis light (300–800 nm) and track changes by UV spectroscopy .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies in bioactivity (e.g., IC50_{50} values) may arise from variations in:

  • Assay conditions (e.g., cell line heterogeneity, serum concentration, incubation time).
  • Compound purity : Validate via HPLC and elemental analysis.
  • Solubility : Use DMSO stock solutions with concentrations ≤10 mM to avoid precipitation. Reproducibility requires strict adherence to standardized protocols and cross-validation using orthogonal assays (e.g., fluorescence-based vs. colorimetric readouts) .

Q. What strategies optimize the compound’s bioavailability for in vivo studies?

  • Salt selection : Compare hydrochloride with other salts (e.g., mesylate, tosylate) for solubility.
  • Prodrug design : Introduce ester or carbamate groups on the amine to enhance membrane permeability.
  • Formulation : Use lipid-based nanoparticles or cyclodextrin complexes to improve aqueous stability. Pharmacokinetic profiling (Cmax_{max}, AUC) in rodent models is essential for iterative optimization .

Q. How can computational methods aid in understanding its mechanism of action?

  • Docking studies : Model interactions with target proteins (e.g., kinases, GPCRs) using AutoDock Vina or Schrödinger Suite.
  • MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories.
  • QSAR : Corrogate substituent effects (e.g., CF3_3 position) on bioactivity using Hammett parameters or DFT calculations .

Q. What crystallographic challenges arise during structure determination, and how are they mitigated?

  • Disorder in CF3_3 groups : Apply restraints (ISOR, DELU) during SHELXL refinement to model rotational disorder.
  • Weak diffraction : Use synchrotron radiation or cryocooling (100 K) to improve data resolution (<1.0 Å).
  • Hydrogen bonding : Locate NH protons via difference Fourier maps and validate with Hirshfeld surface analysis .

Q. Methodological Considerations

  • Synthetic reproducibility : Always report reaction yields as isolated, chromatography-free masses.
  • Biological assays : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate target engagement via Western blotting or ELISA.
  • Data reporting : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing crystallographic data in the Cambridge Structural Database (CSD) and bioactivity data in ChEMBL .

Properties

IUPAC Name

6-(trifluoromethyl)-1H-benzimidazol-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3N3.ClH/c9-8(10,11)4-1-2-5-6(3-4)14-7(12)13-5;/h1-3H,(H3,12,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTJJIMFXQHLHNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)NC(=N2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClF3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1423033-54-8
Record name 5-(trifluoromethyl)-1H-1,3-benzodiazol-2-amine hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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